molecular formula C11H10N2O3 B1436759 Methyl 3-((hydroxyimino)methyl)-1H-indole-2-carboxylate CAS No. 861211-41-8

Methyl 3-((hydroxyimino)methyl)-1H-indole-2-carboxylate

Cat. No. B1436759
CAS RN: 861211-41-8
M. Wt: 218.21 g/mol
InChI Key: JHOPJHRKUMGBEK-WUXMJOGZSA-N
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Description

Methyl 3-((hydroxyimino)methyl)-1H-indole-2-carboxylate, or M3I2C, is a synthetic compound that has been studied extensively as a potential therapeutic agent for a variety of diseases. M3I2C has been found to have several biochemical and physiological effects that have been explored in a number of studies.

Scientific Research Applications

Synthesis and Development of Novel Compounds

Methyl 3-((hydroxyimino)methyl)-1H-indole-2-carboxylate and related compounds play a significant role in the synthesis of various novel chemical entities. For instance, reactions involving methyl 3-amino-1H-indole-2-carboxylates have been employed to produce 5H-pyrimido[5,4-b]indole derivatives, which are of interest for their potential pharmaceutical properties (Shestakov et al., 2009). Similarly, the synthesis of conformationally constrained tryptophan derivatives, which are useful in peptide and peptoid conformation elucidation studies, has been accomplished using related compounds (Horwell et al., 1994).

Antioxidant Activity

The antioxidant properties of derivatives of this compound have been explored. For instance, a study synthesized and evaluated the antioxidant activity of 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives. These compounds showed considerable antioxidant activity, indicating their potential as novel antioxidant agents (Gopi & Dhanaraju, 2020).

Pharmaceutical and Medicinal Interest

Compounds derived from this compound have been synthesized and evaluated for their potential medicinal applications. For example, methyl indole-3-carboxylate derivatives have shown anti-cancer activity, indicating their potential as antitumor agents (Niemyjska et al., 2012).

Chemical Structure and Electronic Properties

Investigations into the electronic structure, hydrogen bonding, solvent effects, and spectral features of related methyl 1H-indole derivatives have been conducted. These studies provide insights into the molecular properties of these compounds, which is crucial for designing new materials with specific electronic and optical properties (Srivastava et al., 2017).

properties

IUPAC Name

methyl 3-[(E)-hydroxyiminomethyl]-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-16-11(14)10-8(6-12-15)7-4-2-3-5-9(7)13-10/h2-6,13,15H,1H3/b12-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHOPJHRKUMGBEK-WUXMJOGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2N1)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(C2=CC=CC=C2N1)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80425358
Record name Methyl 3-[(hydroxyamino)methylidene]-3H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80425358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

861211-41-8
Record name Methyl 3-[(hydroxyamino)methylidene]-3H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80425358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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